molecular formula C₆₁H₁₀₉N₁₁O₁₂ B146701 Cyclosporine metabolite M21 CAS No. 89270-23-5

Cyclosporine metabolite M21

Número de catálogo: B146701
Número CAS: 89270-23-5
Peso molecular: 1188.6 g/mol
Clave InChI: MIIRLHRXLLVIMF-SHHOIMCASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclosporine metabolite M21 is a derivative of cyclosporine, a cyclic peptide known for its potent immunosuppressive properties. Cyclosporine is widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Metabolite M21 is one of the many metabolites formed during the metabolism of cyclosporine in the human body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine and its metabolites, including metabolite M21, involves complex organic synthesis techniques. The preparation of cyclosporine itself includes the synthesis of its unique amino acids, such as (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions.

Industrial Production Methods: Industrial production of cyclosporine and its metabolites is carried out using fermentation processes involving the fungus Tolypocladium inflatum . The fermentation conditions, including the choice of carbon source, significantly affect the yield and purity of the metabolites. High-performance liquid chromatography is often used to isolate and purify the metabolites from the fermentation broth .

Análisis De Reacciones Químicas

Types of Reactions: Cyclosporine metabolite M21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the formation and transformation of the metabolite in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated and demethylated derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Aplicaciones Científicas De Investigación

Research has shown that cyclosporine metabolite M21 exhibits significantly lower immunosuppressive activity compared to other metabolites like M1 and M17. In various in vitro assays, such as those measuring the inhibition of interleukin-2 production and mixed lymphocyte cultures, M21 was found to be less effective than its counterparts. Specifically, in assays involving phytohemagglutinin and concanavalin A, the order of potency was established as follows: cyclosporine A > M17 > M1 > M21 > M8 . This suggests that while M21 retains some immunosuppressive properties, it is not as potent as other metabolites.

Role in Multidrug Resistance

Cyclosporine A is known to modulate multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity. In studies comparing the reversal activity of cyclosporine A and its metabolites, including M21, it was found that at clinically relevant concentrations, M21 did not significantly enhance the cytotoxic effects of antineoplastic drugs on resistant cell lines . This indicates that while cyclosporine A can sensitize resistant tumors, its metabolite M21 lacks similar efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of cyclosporine metabolites are crucial for understanding their clinical implications. Studies have demonstrated that concentrations of metabolites like M17 and M21 can exceed those of the parent drug in patients' blood, particularly in transplant recipients. The metabolism of cyclosporine A involves various pathways leading to the formation of multiple metabolites, with each exhibiting distinct pharmacological profiles .

Therapeutic Applications

Despite its lower immunosuppressive activity, this compound may have potential therapeutic applications due to its unique metabolic characteristics. For instance:

  • Organ Transplantation : While not as potent as other metabolites for immunosuppression, monitoring levels of M21 alongside other metabolites could provide insights into patient responses post-transplantation .
  • Autoimmune Conditions : Given the broader context of cyclosporine's use in treating autoimmune diseases, further research could explore whether M21 contributes to therapeutic effects when combined with other treatments .

Case Studies and Clinical Insights

Several studies have examined the concentrations of cyclosporine metabolites in clinical settings:

  • Liver Transplant Patients : In liver transplant patients, high concentrations of metabolite M17 were observed compared to cyclosporine A itself. This finding underscores the importance of understanding metabolite levels for optimizing immunosuppressive therapy post-transplant .
  • Nephrotoxicity Concerns : The nephrotoxic effects associated with cyclosporine therapy may also involve its metabolites. Research indicates that high levels of metabolites like M21 could contribute to renal impairment observed in patients treated with cyclosporine A .

Mecanismo De Acción

The mechanism of action of cyclosporine metabolite M21 involves the inhibition of lymphokine production, particularly interleukin 2, at the level of transcription. This inhibition prevents the activation and proliferation of T-cells, which are crucial for the immune response. The molecular targets of metabolite M21 include the cytosolic receptor protein and various sub-cellular components involved in the immune response .

Comparación Con Compuestos Similares

  • Cyclosporine A
  • Cyclosporine B
  • Cyclosporine C
  • Cyclosporine D

Comparison: Cyclosporine metabolite M21 is unique due to its specific metabolic pathway and the resulting structural modifications. Unlike other cyclosporine metabolites, M21 has distinct hydroxylation and demethylation patterns that influence its immunosuppressive properties and pharmacokinetics. This uniqueness makes it a valuable compound for studying the metabolism and action of cyclosporine .

Actividad Biológica

Cyclosporine A (CsA), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases, undergoes extensive metabolism in the body, producing several metabolites, including M21. Understanding the biological activity of M21 is crucial for evaluating its therapeutic potential and safety profile. This article explores the immunosuppressive properties, pharmacological effects, and clinical implications of cyclosporine metabolite M21 based on diverse research findings.

Overview of Cyclosporine Metabolites

Cyclosporine is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites. Among these, M1, M17, and M21 are significant due to their biological activities. The metabolites exhibit different immunosuppressive capabilities, which are critical for their efficacy in clinical settings.

Immunosuppressive Activity

Research has demonstrated that the immunosuppressive activity of cyclosporine metabolites varies significantly:

  • In Vitro Studies : A study assessed the immunosuppressive effects of CsA and its metabolites (M1, M8, M17, and M21) using assays such as phytohemagglutinin (PHA), concanavalin A (ConA), mixed lymphocyte culture (MLC), and interleukin-2 (IL-2) production. The results indicated that:
    • CsA > M17 > M1 > M21 > M8 in terms of inhibitory activity.
    • M21 exhibited significantly lower immunosuppressive effects compared to M1 and M17, being largely ineffective in blocking IL-2 production .
  • Mechanistic Insights : The diminished activity of M21 is attributed to its structural modifications. Specifically, the absence of the N-methyl group on amino acid 4 greatly reduces its ability to inhibit immune responses. In contrast, metabolites with single hydroxylations (M1 and M17) maintained substantial activity .

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of cyclosporine and its metabolites plays a vital role in their biological activity:

  • Concentration Levels : In clinical settings, concentrations of M21 observed are typically lower than those required for significant immunosuppressive effects. For example, studies have shown that while CsA concentrations can achieve effective immunosuppression (1-3 µM), metabolite levels like those of M21 (0.5-2.2 µM) do not exhibit similar efficacy against multidrug-resistant cancer cells .
  • Case Studies : Clinical observations indicate that patients on CsA therapy often have varying levels of metabolites in their bloodstream. These variations can influence treatment outcomes and side effects. For instance, a study involving kidney transplant recipients highlighted that while CsA effectively prevented rejection, its metabolites—including M21—did not contribute significantly to this effect .

Comparative Biological Activity Table

MetaboliteImmunosuppressive ActivityMechanism of ActionClinical Relevance
CsAHighIL-2 inhibitionEffective in preventing organ rejection
M1ModerateIL-2 inhibitionPotentially useful in specific transplant protocols
M17ModerateIL-2 inhibitionComparable to CsA in certain assays
M21 LowMinimal IL-2 inhibitionLimited therapeutic use; may require further investigation
M8NoneNoneLargely devoid of biological activity

Propiedades

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIRLHRXLLVIMF-SHHOIMCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-23-5
Record name Cyclosporine metabolite M21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporine metabolite M21
Reactant of Route 2
Cyclosporine metabolite M21
Reactant of Route 3
Cyclosporine metabolite M21
Reactant of Route 4
Cyclosporine metabolite M21
Reactant of Route 5
Cyclosporine metabolite M21
Reactant of Route 6
Cyclosporine metabolite M21

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.